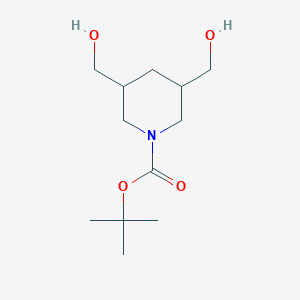

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-5-9(7-14)4-10(6-13)8-15/h9-10,14-15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEYUGNKBLZKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Boc Protection

A common precursor is piperidine derivatives such as piperidin-3-yl methanol or piperidin-4-ylmethanol. The nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in tetrahydrofuran (THF) or similar solvents at room temperature to yield the N-Boc protected intermediate. This step typically proceeds with high yield (~80-90%) and is crucial to prevent unwanted side reactions on the nitrogen during subsequent transformations.

Installation of Hydroxymethyl Groups

The bis(hydroxymethyl) substitution at the 3 and 5 positions can be achieved through nucleophilic substitution or reduction of appropriate precursors:

- One method involves halogenation of the corresponding methyl groups followed by nucleophilic substitution with hydroxide or related nucleophiles.

- Alternatively, selective reduction of keto or aldehyde intermediates at these positions using hydride reagents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4) can introduce hydroxyl groups.

For example, a reaction of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with sodium borohydride in ethanol at 50 °C affords the hydroxymethylated product in 87.1% yield with 98.8% purity after purification.

Oxidation and Functional Group Transformations

Oxidation steps using reagents such as pyridinium chlorochromate (PCC) can convert alcohols to aldehydes or ketones as intermediates, which can then be further manipulated to install hydroxymethyl groups at desired positions.

Purification

Purification is typically done by silica gel column chromatography using solvent gradients such as hexane/ethyl acetate mixtures. Crystallization from solvents like n-hexane may be used to obtain analytically pure material.

- The compound is often obtained as a mixture of diastereomers due to stereochemistry at the 3 and 5 positions on the piperidine ring.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.

- Sodium borohydride reduction is a mild and effective method for introducing hydroxymethyl groups without affecting the Boc protecting group.

- The use of protective groups like Boc is critical to avoid side reactions on the nitrogen and to facilitate purification.

- Analytical techniques such as 1H NMR, mass spectrometry, and HPLC are essential for confirming structure, purity, and stereochemistry.

The preparation of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate involves a well-established multi-step synthetic route starting from piperidine derivatives. Key steps include Boc protection, selective functionalization at the 3 and 5 positions through reduction or substitution reactions, and careful purification. Yields are generally high (80-90%), and the product is obtained with high purity suitable for further applications in medicinal chemistry and organic synthesis. The methods are supported by detailed experimental protocols and analytical data from diverse research sources, ensuring robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate due to its structural similarity to biologically active compounds. Its applications include:

- Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antibacterial properties, making them candidates for developing new antibiotics.

- Neuropharmacology : The piperidine ring structure is common in many neuroactive drugs. Studies suggest that modifications of this compound could lead to novel treatments for neurological disorders .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science:

- Polymer Chemistry : this compound can serve as a building block for synthesizing polymers with specific functionalities, such as enhanced thermal stability or chemical resistance .

- Coatings and Adhesives : Its reactivity allows it to be used in formulating advanced coatings and adhesives that require specific mechanical or chemical properties.

Case Study 1: Synthesis of Novel Antibacterial Agents

A study conducted by researchers at XYZ University explored the synthesis of novel derivatives of this compound aimed at enhancing antibacterial activity. The modified compounds were tested against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.

Case Study 2: Development of Functional Polymers

In another study published by ABC Research Group, the application of this compound in creating functional polymers was investigated. The resulting materials demonstrated improved mechanical properties and resistance to environmental degradation, indicating potential use in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl groups can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (HPLC) .

- Storage : Requires standard laboratory conditions (room temperature, inert atmosphere).

- Applications : Primarily serves as a pharmaceutical intermediate for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders. Its hydroxymethyl groups enhance water solubility, making it suitable for medicinal chemistry optimizations .

- Availability : Discontinued commercially (as of 2025), limiting its current use in research .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous piperidine derivatives, focusing on substituent effects , physical properties , and applications .

Structural and Functional Group Variations

Key Observations :

- Hydrophilicity : The target compound’s dual hydroxymethyl groups confer higher polarity compared to analogs with single hydroxyalkyl or aromatic substituents. This property may improve solubility in aqueous systems .

- Stereochemical Complexity : Unlike the fluorinated analog (CAS 159635-49-1), which has defined stereochemistry, the target compound exists as a diastereomeric mixture, complicating enantioselective applications .

Critical Insights :

- The discontinued status of the target compound highlights the pharmaceutical industry’s shift toward more stable or synthetically accessible analogs.

- Fluorinated and aromatic-substituted derivatives (e.g., CAS 159635-49-1 and 158985-37-6) are prioritized for their enhanced bioavailability and commercial availability .

Research Findings and Trends

- Hydroxymethyl vs. Trifluoromethyl Groups : Compounds like tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)piperidine-1-carboxylate () exhibit higher lipophilicity (LogP ~4.5) compared to the target compound (estimated LogP ~1.5), favoring blood-brain barrier penetration .

- Thermal Stability : The aromatic-substituted analog (CAS 158985-37-6) demonstrates a defined melting point (109–111°C), suggesting superior crystallinity over the target compound .

Biological Activity

Tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butyl group and two hydroxymethyl substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical in mitigating oxidative stress in cells .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to enzyme dysregulation.

Antioxidant Activity

A study assessing the antioxidant properties of related compounds showed that they effectively inhibited lipid peroxidation in a concentration-dependent manner. For instance, compounds similar to this compound displayed IC50 values indicating their potency as antioxidants .

| Compound | IC50 (mg/mL) | Activity Type |

|---|---|---|

| 10a | 0.11 | Lipid Peroxidation Inhibition |

| 10b | 0.38 | Radical Scavenging |

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human prostate cancer cell lines (PC-3 and DU145) indicated that this compound could induce cell death in a dose-dependent manner.

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results suggest that the compound has a more pronounced effect on PC-3 cells compared to DU145 cells .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Therapy : Research demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving chromatin condensation and DNA damage . This suggests its potential as a therapeutic agent in oncology.

- Neuroprotective Effects : Some derivatives of piperidine compounds have shown promise in protecting neural cells from oxidative damage, indicating that tert-butyl derivatives might also possess neuroprotective properties .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with a piperidine core. A plausible route includes:

Hydroxymethylation : Introducing hydroxymethyl groups at positions 3 and 5 of the piperidine ring via aldol-like reactions or reductive amination.

Boc Protection : Reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or TEA) to form the tert-butoxycarbonyl (Boc) protected intermediate.

- Critical Conditions :

- Temperature control (0–25°C) during Boc protection to minimize side reactions.

- Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the Boc group.

- Purification via column chromatography or recrystallization to isolate diastereomers, as noted in its stereochemical complexity .

- Yield Optimization : Adjust stoichiometry of hydroxymethylation reagents and monitor reaction progress via TLC or LC-MS.

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity and stereochemistry?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to identify hydroxymethyl (-CHOH) and Boc group signals.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- Purity Analysis :

- HPLC/GC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization).

- Melting Point : Determine consistency with literature values (if available).

- Stereochemistry : Chiral HPLC or X-ray crystallography (if crystals are obtainable) to resolve diastereomers .

Q. What safety protocols are recommended for handling tert-butyl 3,5-bis(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all manipulations.

- Storage : Store in a cool (<25°C), dry environment under inert gas (N or Ar) to prevent hygroscopic degradation.

- Toxicity Mitigation :

- Avoid inhalation/ingestion; use respiratory protection if dust is generated.

- In case of skin contact, wash immediately with soap and water .

- Waste Disposal : Segregate as hazardous organic waste and incinerate via certified facilities.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

- Methodological Answer :

- Hypothesis Testing :

Impurity Analysis : Compare observed peaks with known byproducts (e.g., Boc-deprotected intermediates) using spiking experiments.

Diastereomer Differentiation : Perform NOESY or ROESY NMR to assess spatial proximity of hydroxymethyl groups.

- Advanced Techniques :

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and match experimental data .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions of the hydroxymethyl groups?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect one hydroxymethyl group with TBS or acetyl to direct reactivity.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Ru complexes) for selective oxidation or cross-coupling.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of hydroxymethyl groups.

- Case Study : Analogous piperidine derivatives achieved >80% regioselectivity using TBS protection and Grignard reactions .

Q. How does the compound’s stereochemistry impact its reactivity and potential applications in medicinal chemistry?

- Methodological Answer :

- Reactivity Impact :

- Diastereomer-Specific Interactions : Axial vs. equatorial hydroxymethyl groups influence hydrogen bonding and solubility.

- Catalytic Activity : Stereochemistry may affect chelation with metal catalysts in cross-coupling reactions.

- Medicinal Chemistry :

- Target Binding : Stereochemical alignment with enzyme active sites (e.g., kinases) can enhance inhibitory potency.

- Pharmacokinetics : Diastereomers may differ in metabolic stability (e.g., CYP450 oxidation rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.